N-(3,5-dichlorophenyl)-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine
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Overview
Description
N-(3,5-dichlorophenyl)-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a dichlorophenyl group and a tetrahydroquinoline moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Substitution with Dichlorophenyl Group:
Attachment of the Tetrahydroquinoline Moiety: The final step involves the coupling of the pyrimidine derivative with the tetrahydroquinoline unit, which can be facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(3,5-dichlorophenyl)-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate .
N-(3,5-dichlorophenyl)-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine: shares similarities with other pyrimidine derivatives and tetrahydroquinoline compounds.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H24Cl2N4 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(2,2,4,6-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C23H24Cl2N4/c1-13-7-18-14(2)12-23(3,4)29-21(18)11-19(13)20-5-6-26-22(28-20)27-17-9-15(24)8-16(25)10-17/h5-11,14,29H,12H2,1-4H3,(H,26,27,28) |
InChI Key |
YCHMBAQHRTZOTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)Cl)Cl)C)(C)C |
Origin of Product |
United States |
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